molecular formula C12H12N2O4 B5560614 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione CAS No. 52036-18-7

5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5560614
CAS RN: 52036-18-7
M. Wt: 248.23 g/mol
InChI Key: LZMUNRZLNDFJBL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, involves the catalytic hydrogenation of corresponding benzylidene compounds, indicating a potential synthetic pathway for 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione as well (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

Compounds within this family, such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, show that the imidazolidinedione and benzylidene rings can be coplanar, affecting the molecule's overall shape and reactivity (Simone et al., 1995).

Chemical Reactions and Properties

The reactivity of similar compounds, such as 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary and secondary alkylamines, suggests that 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione could also engage in interesting chemical transformations, potentially forming new derivatives with varied biological activities (Jeon & Kim, 2000).

Physical Properties Analysis

The physical properties of related compounds, such as the crystal structure of (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one, provide insights into potential physical properties of 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione. These properties include intramolecular hydrogen bonding and intermolecular π–π stacking, which can influence solubility, stability, and crystallinity (Hu & Chen, 2015).

Chemical Properties Analysis

The synthesis and characterization of compounds like (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, which share structural similarities with 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, can shed light on the chemical properties of the latter, including its potential for forming hydrogen bonds and its electron distribution, contributing to its reactivity and interaction with biological targets (Punitha, Senthilkumar, & Muthukumaran, 2020).

Scientific Research Applications

Antidepressant Activity

A compound structurally related to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was investigated for antidepressant activity. The study found that this compound has potential antidepressant activity with a mechanism different from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Inhibitors of Phosphodiesterase

Another related compound, 4-(3,4-Dimethoxybenzyl)-2-imidazolidinone, exhibited potent inhibition of rat erythrocyte phosphodiesterase. This compound introduces a new and potent group of inhibitors for phosphodiesterase, which may be useful in physiological studies and for understanding the inhibitory site of the enzyme (Sheppard & Wiggan, 1971).

Electrochemical Behavior

The electrochemical behavior of hydantoin derivatives, including 5-(4methoxybenzylidene)imidazolidine-2,4-dione, was examined. The study explored the oxidation mechanisms of these compounds, which could help understand the biochemical actions of this class of compounds (Nosheen et al., 2012).

Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, similar in structure to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, were synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. Some of these compounds showed specific inhibitory activity against certain viruses, indicating their potential in antiviral research (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Antioxidant and Neuroprotective Properties

Oxyresveratrol imine derivatives, including compounds structurally related to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, were studied for their antioxidant and neuroprotective properties. These compounds showed significant cytoprotective effects against oxidative stress in PC12 cells (Hur, Kim, Lee, Lee, & Choi, 2013).

properties

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMUNRZLNDFJBL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036291
Record name (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione

CAS RN

52036-18-7
Record name (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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